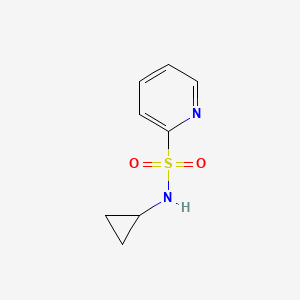

N-cyclopropylpyridine-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

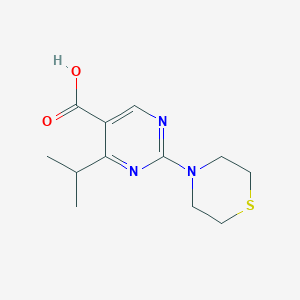

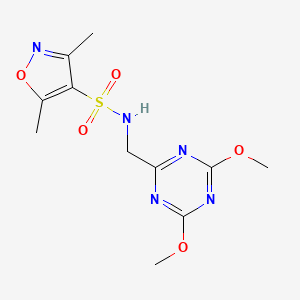

The synthesis of sulfonimidates, which includes N-cyclopropylpyridine-2-sulfonamide, focuses on their synthesis from sulfur(II), sulfur(IV) and sulfur(VI) reagents . The synthesis of these important sulfur-containing compounds has been intensively studied .Molecular Structure Analysis

The molecular formula of N-cyclopropylpyridine-2-sulfonamide is C8H10N2O2S. Its molecular weight is 198.24.科学的研究の応用

Synthesis of Organosulfur Compounds

This compound is a type of sulfonimidate, which is an organosulfur species . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Asymmetric Syntheses

The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application in the field of organic chemistry .

Building Blocks for Alternative Sulfur Compounds

Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Polymer Synthesis

In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Applications in Pharmaceuticals

Organosulfur compounds with sulfur–nitrogen bonds, such as “N-cyclopropylpyridine-2-sulfonamide”, have found various applications in diverse fields such as pharmaceuticals . They have been widely applied as building blocks in medical chemistry .

作用機序

Target of Action

N-cyclopropylpyridine-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

N-cyclopropylpyridine-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It is a structural analogue of p-aminobenzoic acid (PABA), a substrate used by the enzyme in the synthesis of folic acid . By binding to the enzyme’s active site, N-cyclopropylpyridine-2-sulfonamide prevents PABA from accessing the site, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of DNA in bacteria, affecting their ability to replicate . This results in the bacteriostatic activity of N-cyclopropylpyridine-2-sulfonamide, limiting the growth and proliferation of bacteria .

Pharmacokinetics

This could potentially lead to long residence times in both water and soil matrices . .

Result of Action

The primary result of N-cyclopropylpyridine-2-sulfonamide’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA production in bacteria, thereby limiting their ability to replicate and proliferate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-cyclopropylpyridine-2-sulfonamide. For instance, the compound’s biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This could potentially result in unintentional exposure of different organisms to the compound, leading to long-term ecological risks and unpredicted effects

特性

IUPAC Name |

N-cyclopropylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-13(12,10-7-4-5-7)8-3-1-2-6-9-8/h1-3,6-7,10H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYXEULDNASXDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropylpyridine-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

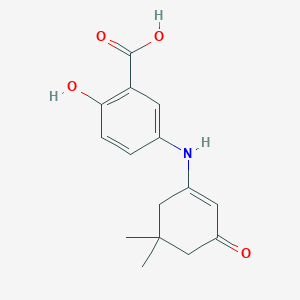

![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2387998.png)

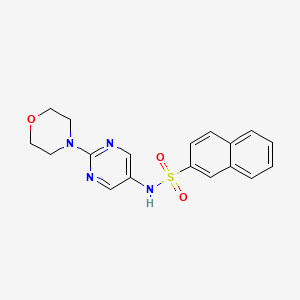

![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)

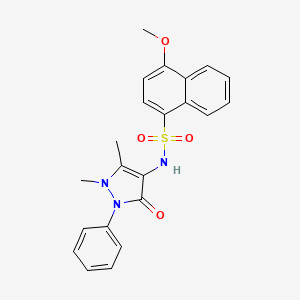

![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)